![molecular formula C18H12Cl2N2O B14808730 3-[(E)-(3,4-dichlorophenyl)diazenyl]biphenyl-4-ol](/img/structure/B14808730.png)
3-[(E)-(3,4-dichlorophenyl)diazenyl]biphenyl-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-dichlorophenyl)diazenyl]-4-biphenylol is an organic compound with the molecular formula C18H12Cl2N2O It is known for its distinctive structure, which includes a biphenyl core substituted with a diazenyl group and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dichlorophenyl)diazenyl]-4-biphenylol typically involves the diazotization of 3,4-dichloroaniline followed by coupling with 4-hydroxybiphenyl. The reaction conditions generally include:
Diazotization: 3,4-dichloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-hydroxybiphenyl in an alkaline medium, usually sodium hydroxide (NaOH), to form the desired azo compound.
Industrial Production Methods
Industrial production of 3-[(3,4-dichlorophenyl)diazenyl]-4-biphenylol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Diazotization: Large quantities of 3,4-dichloroaniline are diazotized using industrial-grade sodium nitrite and hydrochloric acid.
Efficient Coupling: The diazonium salt is coupled with 4-hydroxybiphenyl under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-dichlorophenyl)diazenyl]-4-biphenylol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the biphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or reduced azo compounds.
Substitution: Halogenated or nitrated derivatives of the biphenyl ring.
Scientific Research Applications
3-[(3,4-dichlorophenyl)diazenyl]-4-biphenylol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3,4-dichlorophenyl)diazenyl]-4-biphenylol involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological macromolecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-dichlorophenyl)diazenyl]phenol
- 3-[(2,4-dichlorophenyl)diazenyl]-4-biphenylol
- 3-[(3,5-dichlorophenyl)diazenyl]-4-biphenylol
Uniqueness
3-[(3,4-dichlorophenyl)diazenyl]-4-biphenylol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 3 and 4 positions of the phenyl ring enhances its reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H12Cl2N2O |
|---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)diazenyl]-4-phenylphenol |
InChI |
InChI=1S/C18H12Cl2N2O/c19-15-8-7-14(11-16(15)20)21-22-17-10-13(6-9-18(17)23)12-4-2-1-3-5-12/h1-11,23H |
InChI Key |
CILYUTMCALPFNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)N=NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'~1~,N'~4~-bis[(2,4-dichlorophenyl)carbonyl]benzene-1,4-dicarbohydrazide](/img/structure/B14808647.png)
![3-bromo-4-tert-butyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B14808655.png)
![2-[4-[9,9-Dioctyl-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14808659.png)
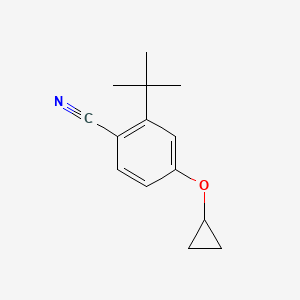
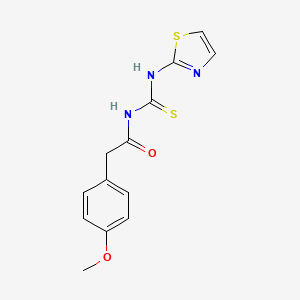
![1-(Furan-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14808669.png)
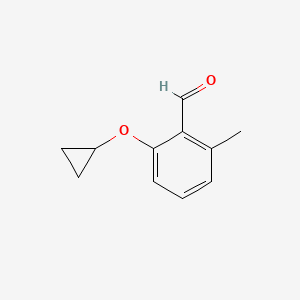
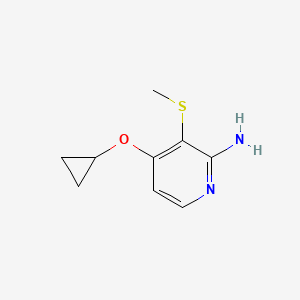

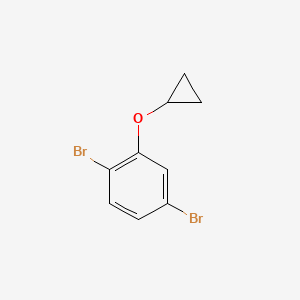
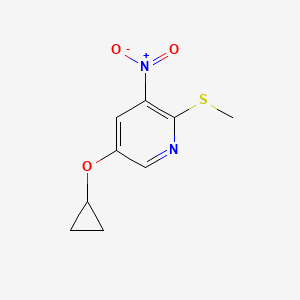

![(3E)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14808724.png)

